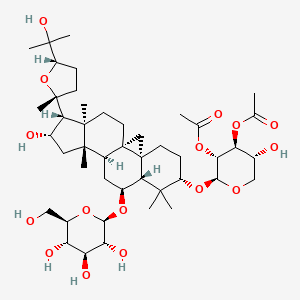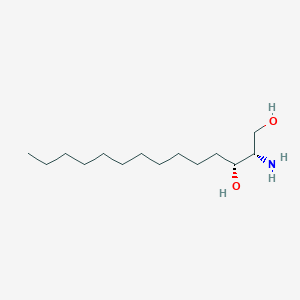
Rhynchophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhynchophylline is an indole alkaloid found in certain species of the Uncaria genus, particularly Uncaria rhynchophylla and Uncaria tomentosa . It is also present in the leaves of Mitragyna speciosa and Mitragyna tubulosa . Chemically, it is related to the alkaloid mitragynine . This compound has been traditionally used in herbal medicine for its potential benefits in treating conditions such as lightheadedness, convulsions, numbness, and hypertension .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The asymmetric total synthesis of rhynchophylline involves multiple steps, starting from butanal and ethyl acrylate . The synthesis features Carreira ring expansion to construct the tetracyclic spirooxindole core with high diastereoselectivity and the use of Bosch’s chiral lactam for the preparation of enantioenriched cyclic imine . The key spirocyclization reactions used in these synthetic endeavors include intramolecular Mannich reaction and biomimetic oxidative rearrangement of tetrahydro-β-carbolines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the collective formal synthesis approach to bioactive oxindole alkaloids, including this compound, has been completed in a protecting-group-free manner . This approach involves multigram-scaled operations and the application of one-pot, sequential transformations .
Analyse Des Réactions Chimiques
Types of Reactions
Rhynchophylline undergoes various chemical reactions, including oxidation, reduction, and substitution . The structural stabilities and transformation mechanisms of this compound and its isomer, isothis compound, have been studied using Ultra Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) .
Common Reagents and Conditions
Common reagents and conditions used in the reactions involving this compound include heat, retention time, and solvent polarities . The conversion rate and equilibrium of this compound are influenced by these factors .
Major Products Formed
The major products formed from the reactions of this compound include its isomer, isothis compound . The transformation mechanism and stability analysis of these products have been validated through various chromatographic methods .
Applications De Recherche Scientifique
Rhynchophylline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Neuroprotective Effects: This compound has shown potential in protecting the central nervous system from neurodegenerative diseases and related effects.
Cardiovascular Protection: It has been studied for its anti-hypertensive, anti-rhythmic, and sedative effects, making it a candidate for preventing cardiovascular diseases.
Anti-Inflammatory Activity: This compound possesses anti-inflammatory properties, which contribute to its therapeutic effects in neurological and cardiovascular diseases.
Sleep Modulation: Studies have shown that this compound can enhance sleep quality and duration, making it a potential natural treatment for sleep disorders.
Mécanisme D'action
Rhynchophylline exerts its effects through multiple mechanisms. It is a non-competitive NMDA antagonist and a calcium channel blocker . These properties contribute to its neuroprotective and cardiovascular effects . Additionally, this compound has been shown to modulate gene networks involved in the immune system, inflammation, and hormone signaling . It also impacts metabolic pathways, such as retinol metabolism, arachidonic acid metabolism, glycerophospholipid metabolism, and purine metabolism .
Comparaison Avec Des Composés Similaires
Rhynchophylline is structurally similar to other indole alkaloids, such as isothis compound, mitraphylline, formosanine, isomitraphylline, and isoformosanine . These compounds share the unique spiroindole structure and are produced in Uncaria rhynchophylla . While they possess similar biological activities, this compound stands out for its specific neuroprotective and cardiovascular effects .
Conclusion
This compound is a versatile indole alkaloid with significant potential in various scientific research applications. Its unique chemical structure and diverse biological activities make it a valuable compound for further study and development in the fields of medicine, chemistry, and industry.
Propriétés
Formule moléculaire |
C22H28N2O4 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
methyl (Z)-2-[(3R,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13-/t14-,15-,19-,22+/m0/s1 |
Clé InChI |
DAXYUDFNWXHGBE-YCBKVTMHSA-N |
SMILES isomérique |
CC[C@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)C4=CC=CC=C4NC3=O |
SMILES canonique |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Pictogrammes |
Acute Toxic |
Synonymes |
isorhynchophylline isorhyncophylline rhynchophylline rhyncophylline rhyncophylline, (16E)-isomer rhyncophylline, (16E,20alpha)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-[(1S)-1-[(2S,5R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1253821.png)


![3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1253826.png)



![(1R,3S,10E)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene](/img/structure/B1253831.png)




![Meso-decamethylcalix[5]pyrrole](/img/structure/B1253844.png)
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R,5R,8S)-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1253845.png)
